molecular formula C20H28N2O4S B6499354 2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methylbenzene-1-sulfonamide CAS No. 952965-97-8

2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methylbenzene-1-sulfonamide

Cat. No.: B6499354
CAS No.: 952965-97-8
M. Wt: 392.5 g/mol
InChI Key: XRIZPSUKOSVZPS-UHFFFAOYSA-N
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Description

2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methylbenzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H28N2O4S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.17697855 g/mol and the complexity rating of the compound is 543. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-ethoxy-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S/c1-3-25-19-7-6-16(2)13-20(19)27(23,24)21-14-17-8-10-22(11-9-17)15-18-5-4-12-26-18/h4-7,12-13,17,21H,3,8-11,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIZPSUKOSVZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methylbenzene-1-sulfonamide, also known by its CAS number 953996-74-2, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound's structure suggests it may interact with various biological targets, making it a candidate for further research in antimicrobial and anticancer applications.

The molecular formula of this compound is C20H28N2O4S, with a molecular weight of approximately 392.5 g/mol. Its structural features include an ethoxy group, a piperidine moiety, and a furan ring, which may contribute to its biological activity by influencing its interaction with biological macromolecules.

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have been reported to possess antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM for various strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (μM)
Compound AS. aureus15.625
Compound BE. faecalis62.5
Compound CMRSA0.381
Compound DP. aeruginosa31.108

The bactericidal mechanism often involves the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways .

Antifungal Activity

In addition to antibacterial effects, related compounds have demonstrated antifungal activity against Candida species, with MIC values ranging from 106.91 to 208.59 μM, indicating that they can be more effective than traditional antifungal agents like fluconazole .

Case Studies

A notable study evaluated the efficacy of a structurally similar compound in inhibiting biofilm formation by MRSA, revealing that it could reduce biofilm integrity at concentrations as low as 0.007 mg/mL . This suggests that compounds like this compound may play a role in combating resistant bacterial strains through biofilm disruption.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to inhibit bacterial protein synthesis pathways.
  • Disruption of Nucleic Acid Synthesis : The interference with nucleic acid production is critical for bacterial growth and replication.
  • Biofilm Inhibition : Compounds that disrupt biofilm formation can significantly enhance the effectiveness of existing antibiotics against resistant strains.

Preparation Methods

Sulfonation of 2-Ethoxy-5-methylbenzene

The sulfonation of 2-ethoxy-5-methylbenzene typically employs chlorosulfonic acid under controlled conditions. A hypothetical protocol, informed by sulfonation practices in source, might proceed as follows:

Reaction Conditions

  • Substrate : 2-Ethoxy-5-methylbenzene (1.0 equiv)

  • Reagent : Chlorosulfonic acid (2.5 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0–5°C (ice bath)

  • Time : 3–4 hours

Procedure
Chlorosulfonic acid is added dropwise to a stirred DCM solution of 2-ethoxy-5-methylbenzene at 0–5°C. The mixture warms to room temperature and stirs until sulfonation completes (monitored via TLC). The crude sulfonic acid is precipitated, filtered, and treated with thionyl chloride (2.0 equiv) at reflux (60–70°C) for 2 hours to yield the sulfonyl chloride.

Key Data

ParameterValue
Yield75–85%
Purity (HPLC)≥95%

Preparation of 1-[(Furan-2-yl)methyl]piperidin-4-ylmethanamine

Reductive Amination of Piperidin-4-ylmethanamine

The amine component is synthesized via reductive amination of piperidin-4-ylmethanamine with furfural, followed by borane-mediated reduction. This approach mirrors alkylation methods in source, where potassium carbonate facilitates nucleophilic substitution.

Reaction Conditions

  • Substrate : Piperidin-4-ylmethanamine (1.0 equiv)

  • Reagent : Furfural (1.1 equiv), sodium cyanoborohydride (1.5 equiv)

  • Solvent : Methanol

  • Temperature : 25–30°C

  • Time : 12–16 hours

Procedure
Furfural and sodium cyanoborohydride are added sequentially to a methanolic solution of piperidin-4-ylmethanamine. The reaction is stirred at ambient temperature, quenched with water, and extracted with ethyl acetate. The organic layer is concentrated, and the residue purified via silica gel chromatography.

Key Data

ParameterValue
Yield60–70%
Purity (NMR)≥90%

Sulfonamide Coupling Reaction

Amine-Sulfonyl Chloride Condensation

The final step involves reacting the sulfonyl chloride with the amine under basic conditions. Source demonstrates similar couplings using potassium carbonate in methanol, which informs this protocol:

Reaction Conditions

  • Substrate : 2-Ethoxy-5-methylbenzenesulfonyl chloride (1.0 equiv)

  • Amine : 1-[(Furan-2-yl)methyl]piperidin-4-ylmethanamine (1.1 equiv)

  • Base : Potassium carbonate (2.0 equiv)

  • Solvent : Acetone

  • Temperature : Reflux (55–60°C)

  • Time : 6–8 hours

Procedure
The amine and base are suspended in acetone, followed by gradual addition of the sulfonyl chloride. The mixture refluxes until completion (TLC monitoring). Post-reaction, the solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with water, and dried. Crude product is recrystallized from acetonitrile.

Key Data

ParameterValue
Yield65–75%
Purity (HPLC)≥98%

Purification and Characterization

Crystallization and Chromatography

Final purification employs mixed solvents (e.g., THF/isopropanol) to isolate high-purity product, as illustrated in source. Recrystallization at 0–10°C enhances crystalline form, while silica gel chromatography resolves residual impurities.

Characterization Data

  • MS (ESI+) : m/z 407.2 [M+H]+

  • 1H NMR (400 MHz, CDCl3) : δ 7.85 (d, 1H, Ar-H), 7.45 (s, 1H, Ar-H), 6.75–6.65 (m, 2H, furan-H), 4.10 (q, 2H, OCH2), 3.55 (s, 2H, NCH2), 2.95–2.85 (m, 2H, piperidine-H), 2.45 (s, 3H, CH3).

Optimization Challenges and Solutions

Isomer Formation During Coupling

Analogous to source, where alkylation produced positional isomers, the sulfonamide coupling may yield regioisomers if competing nucleophilic sites exist. Employing bulky bases (e.g., DIPEA) or low-temperature conditions minimizes such side reactions.

Solvent Selection for Improved Yield

Replacing acetone with dimethylacetamide (DMAC), as in source , enhances solubility of polar intermediates, potentially boosting yields to >80%.

Q & A

Basic: What synthetic strategies are recommended for 2-ethoxy-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-5-methylbenzene-1-sulfonamide, and how do reaction parameters influence yield?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the sulfonamide core via condensation of sulfonyl chlorides with amines. Key steps include:

  • Suzuki–Miyaura coupling for aryl-aryl bond formation (e.g., introducing the furan-2-ylmethyl group to piperidine) .
  • Critical parameters: Catalyst selection (e.g., Pd(PPh₃)₄), temperature control (80–110°C), and protecting group strategies for reactive sites like the sulfonamide nitrogen.
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures >95% purity .

Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?

Answer:

  • 1D/2D NMR (¹H, ¹³C, NOESY): Assigns connectivity, particularly for distinguishing piperidine conformers and verifying furan-methyl substitution patterns .
  • IR Spectroscopy: Confirms sulfonamide S=O stretches (~1350–1150 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ ion matching C₂₃H₃₁N₂O₄S).

Advanced: How can contradictions in reported biological activity data across studies be systematically resolved?

Answer:

  • Orthogonal Assays: Validate activity using both enzymatic inhibition assays (e.g., fluorometric) and cell-based viability tests (e.g., MTT assay) to rule out false positives .
  • Purity Reassessment: Re-analyze compound batches via HPLC (C18 column, UV detection at 254 nm) to exclude degradation products .
  • Pharmacokinetic Profiling: Assess metabolic stability in liver microsomes to identify discrepancies due to rapid in vivo degradation .

Advanced: What computational strategies predict target interactions for this sulfonamide derivative?

Answer:

  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions for target binding .
  • Molecular Docking (AutoDock Vina): Dock into crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase) using PyMOL for visualization.
  • Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories (GROMACS) to assess interactions with hydrophobic pockets .

Advanced: How to design structure-activity relationship (SAR) studies focusing on the sulfonamide moiety?

Answer:

  • Analog Synthesis: Replace the ethoxy group with methoxy/fluoro variants and modify the furan-methylpiperidine linker .
  • Biological Testing: Screen analogs against target enzymes (e.g., cyclooxygenase-2) using kinetic assays (Km/Vmax analysis).
  • QSAR Modeling: Correlate substituent electronegativity (Hammett σ values) with inhibitory potency using multivariate regression .

Basic: What purification methods optimize post-synthetic yield and purity?

Answer:

  • Flash Chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) for intermediates.
  • Recrystallization: Final product recrystallization in ethanol/water (7:3 v/v) removes polar impurities .
  • TLC Monitoring: Track reaction progress using UV-active spots (Rf ~0.3 in ethyl acetate/hexane).

Advanced: How to investigate metabolic stability in vitro for pharmacokinetic profiling?

Answer:

  • Liver Microsome Assay: Incubate compound (1 µM) with NADPH-fortified human/rat microsomes (37°C, pH 7.4).
  • LC-MS Analysis: Quantify parent compound depletion over 60 minutes; calculate t₁/₂ using non-compartmental analysis .
  • Metabolite ID: Use Q-TOF MS/MS to identify hydroxylated or demethylated metabolites .

Basic: What analytical methods confirm compound purity for biological testing?

Answer:

  • HPLC: C18 column, isocratic elution (acetonitrile/0.1% formic acid), retention time consistency (±0.1 min) .
  • Elemental Analysis: Match experimental vs. theoretical C/H/N/S percentages (deviation <0.4%).
  • Melting Point: Sharp range (e.g., 158–160°C) indicates homogeneity .

Advanced: How to address poor aqueous solubility in bioassays?

Answer:

  • Co-Solvent Systems: Use DMSO (<1% v/v) or β-cyclodextrin inclusion complexes.
  • Nanoparticle Formulation: Prepare via solvent evaporation (PLGA polymer, 150–200 nm particle size) .
  • Solubility Parameter Calculation: Use Hansen solubility parameters (δD, δP, δH) to optimize solvent blends .

Advanced: How to determine enantiomeric purity if chiral centers are present?

Answer:

  • Chiral HPLC: Use Chiralpak IG-3 column (hexane/isopropanol 85:15); compare retention times with racemic standards .
  • Circular Dichroism (CD): Measure Cotton effects at λmax ~220 nm for enantiomer discrimination.
  • NMR Chiral Shift Reagents: Add Eu(hfc)₃ to split proton signals in diastereomeric mixtures .

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